molecular formula C8H7F4N B1657882 3-(1,1,2,2-Tetrafluoroethyl)aniline CAS No. 585-41-1

3-(1,1,2,2-Tetrafluoroethyl)aniline

Cat. No.: B1657882
CAS No.: 585-41-1
M. Wt: 193.14
InChI Key: QQDDEEKSIUNCFT-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethyl)aniline: is an organic compound with the molecular formula C8H7F4N. It is a fluorinated aniline derivative, characterized by the presence of a tetrafluoroethyl group attached to the aniline ring.

Mechanism of Action

Target of Action

This compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1,1,2,2-Tetrafluoroethyl)aniline . Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and the outcomes of its use in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out in a solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(1,1,2,2-Tetrafluoroethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(1,1,2,2-Tetrafluoroethyl)aniline is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability .

Biology and Medicine: In biological research, this compound is investigated for its potential use in drug development. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its incorporation into polymer matrices can improve the thermal and chemical resistance of the resulting materials .

Comparison with Similar Compounds

  • 3-(1,1,2,2-Tetrafluoroethoxy)aniline
  • 3-(1,2,2,2-Tetrafluoroethyl)aniline

Comparison: Compared to its analogs, 3-(1,1,2,2-Tetrafluoroethyl)aniline exhibits unique properties due to the specific arrangement of the tetrafluoroethyl group. This arrangement can result in different reactivity and interaction profiles with molecular targets, making it a distinct compound in its class .

Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDDEEKSIUNCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023232
Record name 3-(1,1,2,2-Tetrafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-41-1
Record name 3-(1,1,2,2-Tetrafluoroethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1,2,2-Tetrafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1,2,2-Tetrafluoroethyl)aniline
Reactant of Route 2
3-(1,1,2,2-Tetrafluoroethyl)aniline
Reactant of Route 3
3-(1,1,2,2-Tetrafluoroethyl)aniline
Reactant of Route 4
3-(1,1,2,2-Tetrafluoroethyl)aniline
Reactant of Route 5
3-(1,1,2,2-Tetrafluoroethyl)aniline
Reactant of Route 6
3-(1,1,2,2-Tetrafluoroethyl)aniline

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